

A Technical Guide to N ϵ -azido-N α -(9-fluorenylmethoxycarbonyl)-L-lysine

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Compound of Interest

Compound Name: N3-L-Lys(Fmoc)-OH

Cat. No.: B2952128

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N ϵ -azido-N α -(9-fluorenylmethoxycarbonyl)-L-lysine, a critical building block in modern peptide chemistry and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on enabling researchers to effectively incorporate this versatile amino acid into their workflows.

Core Compound Data

N ϵ -azido-N α -(9-fluorenylmethoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-L-Lys(N3)-OH, is a synthetic amino acid derivative. The key features of this compound are the Fmoc protecting group on the α -amine, which is standard for solid-phase peptide synthesis (SPPS), and an azide moiety on the ϵ -amine of the lysine side chain. This azide group serves as a bioorthogonal handle for "click chemistry" reactions, allowing for the specific modification of peptides.

Property	Value
CAS Number	159610-89-6
Molecular Formula	C ₂₁ H ₂₂ N ₄ O ₄
Molecular Weight	394.43 g/mol [1]
Appearance	White crystalline powder[1][2]
Purity	Typically ≥98%[2]
Storage Conditions	Store at 2-8 °C[3]

Note: A related isomer, Nα-azido-Nε-Fmoc-L-lysine, has the CAS number 473430-12-5.[2] Researchers should ensure they are using the correct isomer for their intended application.

Key Applications in Research and Drug Development

The unique structure of Fmoc-L-Lys(N3)-OH makes it an invaluable tool for a wide range of applications:

- **Peptide Synthesis and Modification:** It is a key building block in SPPS for creating peptides with site-specific modifications. The azide group is stable under standard SPPS conditions, including Fmoc deprotection and peptide cleavage from the resin.[4]
- **Bioconjugation and "Click Chemistry":** The azide functionality allows for highly efficient and specific covalent modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4] [5] This enables the attachment of various molecules, including:
 - Fluorescent dyes for imaging and tracking peptides in biological systems.[4]
 - Drug molecules to create targeted peptide-drug conjugates.
 - PEG chains to improve the pharmacokinetic properties of therapeutic peptides.

- Other biomolecules, such as sugars or nucleic acids, to create complex hybrid structures.
[5]
- Development of Novel Biomaterials: Peptides containing azido-lysine can be used to create novel biomaterials with specific functionalities.[4]
- Probing Protein-Protein Interactions: Modified peptides can be used as probes to study and understand complex biological interactions.[4]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Lys(N3)-OH

The following is a generalized protocol for the incorporation of Fmoc-L-Lys(N3)-OH into a peptide sequence using manual or automated SPPS.



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Caption: General workflow for solid-phase peptide synthesis (SPPS).

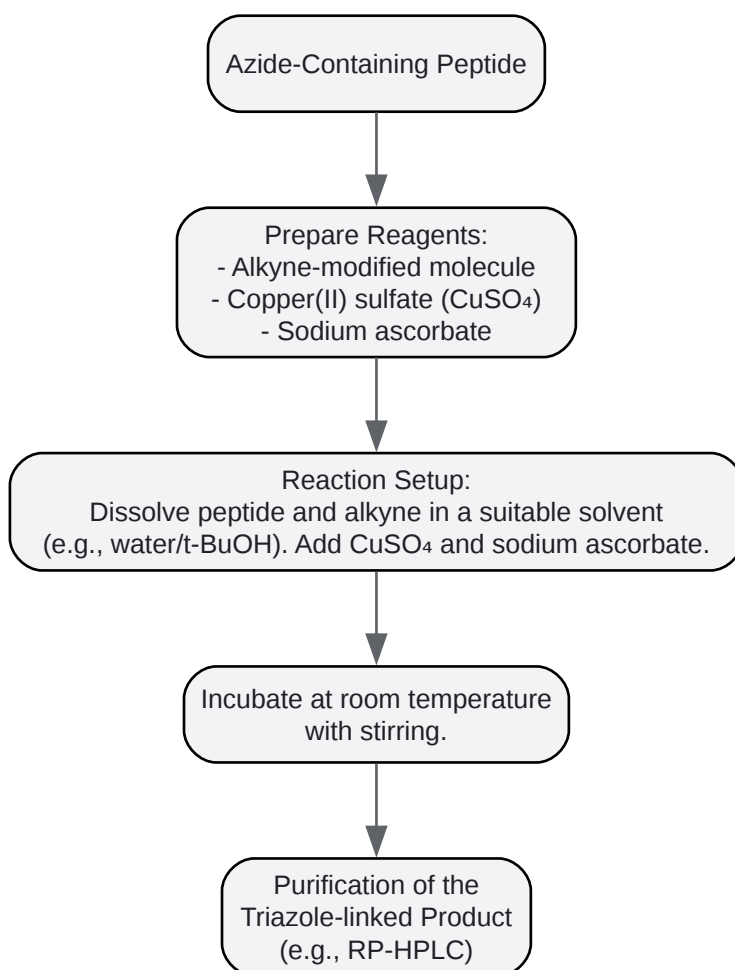
Methodology:

- Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the preceding amino acid by treating with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment followed by a longer one.
- Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.
- Coupling of Fmoc-L-Lys(N3)-OH:

- Dissolve Fmoc-L-Lys(N3)-OH (typically 3-5 equivalents relative to the resin loading) in DMF.
- Add a coupling agent, such as HBTU (3 equivalents), and a base, like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
- Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours) with gentle agitation.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Click Chemistry (CuAAC)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the azide-containing peptide.



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Caption: Workflow for CuAAC modification of an azide-containing peptide.

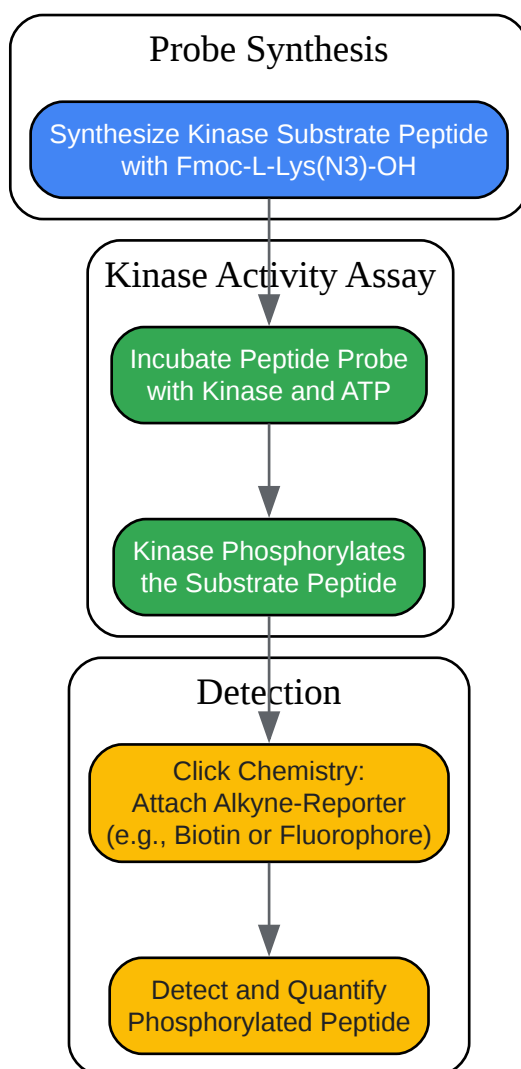
Methodology:

- **Dissolve the Peptide:** Dissolve the purified peptide containing the azido-lysine residue in a suitable solvent system, such as a mixture of water and tert-butanol.
- **Add Alkyne:** Add the alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne) to the peptide solution.
- **Prepare Catalysts:** Prepare fresh aqueous solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate.

- **Initiate the Reaction:** Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
- **Incubation:** Allow the reaction to proceed at room temperature with stirring for several hours to overnight. Monitor the reaction progress by LC-MS.
- **Purification:** Once the reaction is complete, purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Signaling Pathway Application Example: Probing Kinase Activity

Peptides containing Fmoc-L-Lys(N3)-OH can be utilized to create probes for studying enzyme activity, such as in kinase signaling pathways. For example, a known kinase substrate peptide can be synthesized with an azido-lysine. This peptide can then be incubated with a cell lysate or a purified kinase. After the phosphorylation event, the azide group can be "clicked" to an alkyne-modified reporter tag (e.g., biotin or a fluorophore). This allows for the detection and quantification of the phosphorylated peptide, providing a measure of kinase activity.



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Caption: Workflow for a kinase activity assay using an azido-modified peptide probe.

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